3-(4-Ethoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
3-(4-Ethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanol chain with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol typically involves the alkylation of 4-ethoxybenzene with 2-methylpropan-1-ol under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with 4-ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Ethoxyphenyl)-2-methylpropanal or 3-(4-Ethoxyphenyl)-2-methylpropanone.
Reduction: Formation of 3-(4-Ethoxyphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-methylpropan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-Hydroxyphenyl)-2-methylpropan-1-ol: Contains a hydroxyl group instead of an ethoxy group.
3-(4-Chlorophenyl)-2-methylpropan-1-ol: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
3-(4-Ethoxyphenyl)-2-methylpropan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBDTNPYAKZRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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